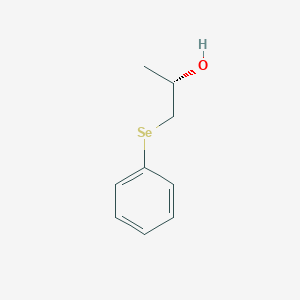
(2S)-1-(Phenylselanyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Phenylselanyl)propan-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Phenylselanyl)propan-2-ol typically involves the reaction of a suitable selenide precursor with a chiral alcohol. One common method is the nucleophilic substitution reaction where a phenylselanyl halide reacts with (S)-propan-2-ol in the presence of a base.
Industrial Production Methods
Industrial production methods for organoselenium compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for this compound would depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(Phenylselanyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2S)-1-(Phenylselanyl)propan-2-ol can be used as a chiral building block or as a reagent for introducing selenium into organic molecules.
Biology
Organoselenium compounds have been studied for their potential biological activities, including antioxidant and anticancer properties. This compound may have similar applications, although specific studies would be needed to confirm this.
Medicine
The medicinal applications of this compound could include its use as a precursor for the synthesis of selenium-containing drugs or as a therapeutic agent itself.
Industry
In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. This compound could be utilized in similar applications.
Mécanisme D'action
The mechanism of action of (2S)-1-(Phenylselanyl)propan-2-ol would depend on its specific interactions with molecular targets. Generally, organoselenium compounds can interact with biological molecules through redox reactions, binding to thiol groups, and modulating enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(Phenylthio)propan-2-ol: Similar structure but with a sulfur atom instead of selenium.
(2S)-1-(Phenylselanyl)ethanol: Similar structure but with an ethanol backbone.
(2S)-1-(Phenylselanyl)butan-2-ol: Similar structure but with a butanol backbone.
Uniqueness
(2S)-1-(Phenylselanyl)propan-2-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom can participate in unique redox reactions and has different biological activities compared to sulfur.
Propriétés
Numéro CAS |
834882-66-5 |
|---|---|
Formule moléculaire |
C9H12OSe |
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
(2S)-1-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H12OSe/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 |
Clé InChI |
QZYCRLZJNSHFKJ-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C[Se]C1=CC=CC=C1)O |
SMILES canonique |
CC(C[Se]C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


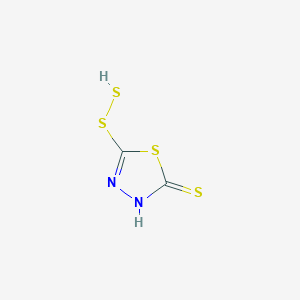
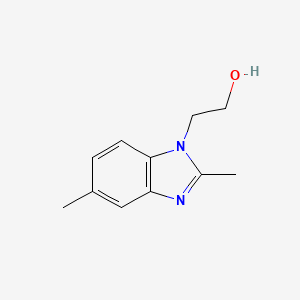
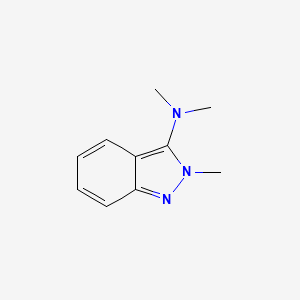
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
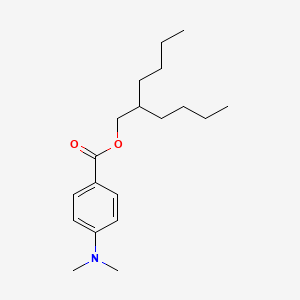
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)


